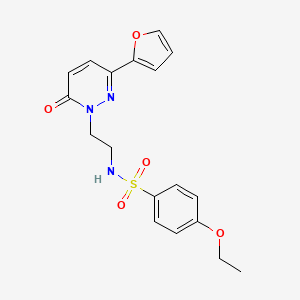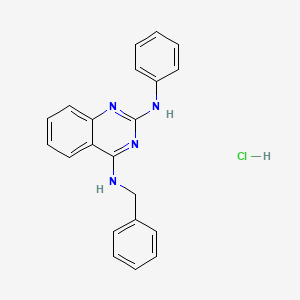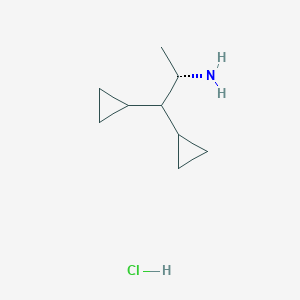![molecular formula C20H19FN2O3 B2747067 {3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone CAS No. 477711-11-8](/img/structure/B2747067.png)
{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound {3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone is a chemical with the CAS Number: 477711-11-8 . It has a molecular weight of 354.38 and its IUPAC name is 3- [4- (3-fluoropropoxy)phenyl]-1- (3-methoxybenzoyl)-1H-pyrazole . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C20H19FN2O3/c1-25-18-5-2-4-16 (14-18)20 (24)23-12-10-19 (22-23)15-6-8-17 (9-7-15)26-13-3-11-21/h2,4-10,12,14H,3,11,13H2,1H3 . This code provides a unique representation of the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 354.38 . The Inchi Code, which represents its molecular structure, is1S/C20H19FN2O3/c1-25-18-5-2-4-16 (14-18)20 (24)23-12-10-19 (22-23)15-6-8-17 (9-7-15)26-13-3-11-21/h2,4-10,12,14H,3,11,13H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Compounds structurally related to "{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone" have shown promising antimicrobial and antifungal activities. For instance, derivatives synthesized from similar pyrazolines and methanones have demonstrated good antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole. Methoxy group-containing compounds, in particular, exhibited high antimicrobial potency (Kumar, Meenakshi, Kumar, & Kumar, 2012). Additionally, novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives synthesized have shown promising antifungal activity, with certain phenyl derivatives enhancing the effect (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).
Anticancer Applications
The phenstatin family, to which the compound "this compound" may be related, includes molecules like (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT). PHT has been identified as a potent inhibitor of tubulin polymerization, showing significant cytotoxicity against various tumor cell lines and inducing apoptosis in leukemia HL-60 cells. This suggests potential anticancer applications for compounds within this chemical family (Magalhães et al., 2013).
Synthetic Methodologies
The synthesis of pyrazole derivatives, including those related to "this compound," often employs 1,3-dipolar cycloaddition reactions. These methodologies enable the regioselective synthesis of various pyrazole derivatives, underscoring the versatility of these compounds in chemical synthesis and their potential as intermediates in developing new pharmacologically active agents (Alizadeh, Moafi, & Zhu, 2015).
Corrosion Inhibition
Moreover, pyrazole derivatives have shown promise as corrosion inhibitors for mild steel in acidic environments, suggesting applications beyond pharmaceuticals. The inhibition efficiency of these compounds is concentration-dependent and significantly reduces corrosion, demonstrating the broad utility of pyrazole-based compounds in industrial applications (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Safety and Hazards
The compound has been classified with the signal word 'Warning’ . The hazard statements associated with it are H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-25-18-5-2-4-16(14-18)20(24)23-12-10-19(22-23)15-6-8-17(9-7-15)26-13-3-11-21/h2,4-10,12,14H,3,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECWQHPQZZNEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2746984.png)
![3-benzyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2746988.png)
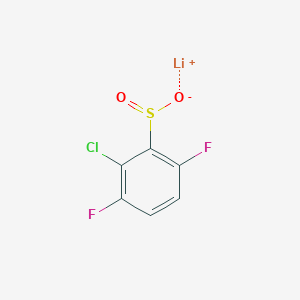
![2-(3-bromobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2746990.png)
![ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate](/img/structure/B2746992.png)
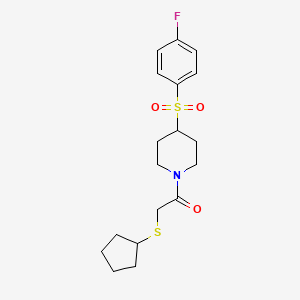
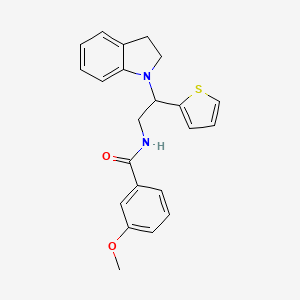

![4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2746998.png)
![N-(3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide](/img/structure/B2747001.png)
![N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2747002.png)
